An In-depth Technical Guide to 6-(tert-Butoxy)-6-oxohexanoic NHS ester
An In-depth Technical Guide to 6-(tert-Butoxy)-6-oxohexanoic NHS ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(tert-Butoxy)-6-oxohexanoic N-hydroxysuccinimide (NHS) ester, also known as Boc-adipic acid NHS ester or Boc-Ad-NHS, is a heterobifunctional crosslinker of significant utility in bioconjugation, proteomics, and drug development. Its unique structure, featuring an acid-labile tert-butyloxycarbonyl (Boc) protecting group and a primary amine-reactive N-hydroxysuccinimide (NHS) ester, allows for a controlled, stepwise approach to covalently linking molecules.[1][2]
The NHS ester moiety reacts efficiently with primary amines, such as those on the side chains of lysine residues or the N-terminus of proteins and peptides, to form stable amide bonds.[1] This reaction proceeds optimally under neutral to slightly basic conditions (pH 7.2-8.5).[] The Boc group, on the other hand, provides a stable protecting group for a carboxylic acid, which can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal a terminal carboxylic acid for subsequent conjugation steps.[1] This orthogonal reactivity makes it a valuable tool for creating complex biomolecular architectures.
This technical guide provides a comprehensive overview of the structure, properties, and applications of 6-(tert-Butoxy)-6-oxohexanoic NHS ester, including detailed experimental protocols and visualizations of key chemical processes.
Structure and Properties
The chemical structure of 6-(tert-Butoxy)-6-oxohexanoic NHS ester is characterized by a six-carbon adipic acid backbone. One carboxyl group is modified to form a tert-butyl ester, while the other is activated as an N-hydroxysuccinimide ester.
Chemical Structure:
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IUPAC Name: 2,5-dioxopyrrolidin-1-yl 6-(tert-butoxy)-6-oxohexanoate
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Synonyms: Boc-adipic acid NHS ester, Boc-Ad-NHS
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Chemical Formula: C₁₄H₂₁NO₆[4]
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Molecular Weight: 299.3 g/mol [4]
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CAS Number: 402958-62-7[4]
Physicochemical Data
| Property | Value | Source | Notes |
| Molecular Formula | C₁₄H₂₁NO₆ | [4] | |
| Molecular Weight | 299.3 g/mol | [4] | |
| CAS Number | 402958-62-7 | [4] | |
| Appearance | White to off-white solid | General | Based on typical appearance of similar NHS esters. |
| Melting Point | ~10 °C (for the carboxylic acid precursor) | [5] | The NHS ester is expected to have a higher melting point. |
| Boiling Point | ~116 °C at 1.5 Torr (for the carboxylic acid precursor) | [5] | The NHS ester is likely to decompose at higher temperatures. |
| Solubility | Soluble in DMF, DMSO, and other polar aprotic organic solvents.[6][] | General | NHS esters are generally soluble in organic solvents and have limited solubility in aqueous solutions. |
| pKa | ~4.69 (for the carboxylic acid precursor) | [5] | This value refers to the carboxylic acid proton of the precursor. |
| Storage Conditions | -20°C, desiccated.[4] | Supplier Data | NHS esters are sensitive to moisture and should be stored in a dry environment to prevent hydrolysis. |
Key Chemical Reactions and Signaling Pathways
Reaction of NHS Ester with a Primary Amine
The primary application of 6-(tert-Butoxy)-6-oxohexanoic NHS ester involves the reaction of its NHS ester moiety with a primary amine. This is a nucleophilic acyl substitution reaction that results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Caption: Reaction mechanism of an NHS ester with a primary amine.
Boc Group Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines and, in this case, a carboxylic acid (via the tert-butyl ester). It is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA). This deprotection step yields a free carboxylic acid, which can then be used for further conjugation, for example, by activation with EDC/NHS to react with another amine.
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling
This protocol describes a general method for labeling a protein with 6-(tert-Butoxy)-6-oxohexanoic NHS ester.
Materials:
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Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
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6-(tert-Butoxy)-6-oxohexanoic NHS ester
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Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
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Desalting column or dialysis equipment for purification
Procedure:
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Prepare Protein Solution: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. Buffers containing primary amines like Tris will compete with the labeling reaction.
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Prepare NHS Ester Stock Solution: Immediately before use, dissolve the 6-(tert-Butoxy)-6-oxohexanoic NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
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Reaction: Add a 5- to 20-fold molar excess of the NHS ester stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
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Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
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Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
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Purification: Remove excess reagents and by-products by dialysis against a suitable buffer or by using a desalting column.
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Characterization: Confirm the conjugation and determine the degree of labeling using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
Protocol 2: General Workflow for Solid-Phase Peptide Synthesis (SPPS) using a Boc-Protected Linker
This workflow illustrates how 6-(tert-Butoxy)-6-oxohexanoic NHS ester can be utilized in solid-phase peptide synthesis to introduce a linker.
Caption: General workflow for incorporating a Boc-protected linker in SPPS.
Applications in Research and Development
The unique properties of 6-(tert-Butoxy)-6-oxohexanoic NHS ester make it a versatile tool in various scientific disciplines:
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Bioconjugation: It is used to link proteins, peptides, and other biomolecules to various substrates, including surfaces, nanoparticles, and other proteins.[][8] The adipic acid spacer provides a degree of separation between the conjugated molecules, which can be important for maintaining their biological activity.
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Drug Development: In the development of Antibody-Drug Conjugates (ADCs), this linker can be used to attach a cytotoxic drug to an antibody. The acid-labile nature of the tert-butyl ester could potentially be exploited for drug release in the acidic environment of endosomes or lysosomes.
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Proteomics: In proteomics research, NHS esters are commonly used for chemical cross-linking to study protein-protein interactions and for the introduction of tags for protein quantification.[9] The Boc-protected carboxylate offers a site for further modification after the initial amine conjugation.
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Surface Modification: The NHS ester can be used to immobilize proteins or other amine-containing molecules onto surfaces that have been functionalized with primary amines. The subsequent deprotection of the Boc group can then be used to introduce a charged or reactive surface.
Conclusion
6-(tert-Butoxy)-6-oxohexanoic NHS ester is a valuable heterobifunctional crosslinker that offers researchers a high degree of control over their conjugation strategies. Its amine-reactive NHS ester and acid-labile Boc-protected carboxylate provide an orthogonal system for the stepwise assembly of complex biomolecular constructs. This technical guide has provided a detailed overview of its structure, properties, and common experimental protocols, which should serve as a valuable resource for scientists and professionals in the fields of bioconjugation, drug development, and proteomics.
References
- 1. 6-(tert-Butoxy)-6-oxohexanoic NHS ester | Epigenetic Therapeutic Targets [epigenetic-targets.com]
- 2. 6-(tert-Butoxy)-6-oxohexanoic NHS ester_402958-62-7_新研博美 [xinyanbm.com]
- 4. 6-(tert-Butoxy)-6-oxohexanoic NHS ester, 402958-62-7 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. creativepegworks.com [creativepegworks.com]
- 8. benchchem.com [benchchem.com]
- 9. biorxiv.org [biorxiv.org]
